Unsubstituted NH Imidazole vs. N-Methylated Analog: Hydrogen-Bond Donor Capacity
3-(1H-imidazole-2-carbonyl)pyridine retains a free NH group on the imidazole ring (1 hydrogen-bond donor), whereas its direct N-methylated analog, 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine, has the NH replaced with an N-CH₃ group (0 hydrogen-bond donors) . The presence of the free NH enables hydrogen-bond donation in target binding interactions—a functional capability absent in the N-methylated comparator .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 H-bond donor |
| Comparator Or Baseline | 3-(1-methyl-1H-imidazole-2-carbonyl)pyridine: 0 H-bond donors |
| Quantified Difference | 1 H-bond donor vs. 0 |
| Conditions | Structural analysis based on molecular formula and IUPAC nomenclature |
Why This Matters
This determines whether the compound can serve as a hydrogen-bond donor in target binding, directly impacting its utility in medicinal chemistry SAR campaigns.
